molecular formula C24H42O4 B14515721 Dimethyl 5,5'-(cyclododec-1-ene-1,2-diyl)dipentanoate CAS No. 63240-90-4

Dimethyl 5,5'-(cyclododec-1-ene-1,2-diyl)dipentanoate

Cat. No.: B14515721
CAS No.: 63240-90-4
M. Wt: 394.6 g/mol
InChI Key: KYOWOMIIOWEFNK-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate is a complex organic compound characterized by its unique cyclododec-1-ene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Dimethyl 5,5’-(3-methylisoxazole-4,5-diyl)dipentanoate
  • Diethyl 5,5’-(tetrahydrofuran-2,5-diyl)dipentanoate
  • 5,5-Dimethyl-1,3-cyclohexanedione

Comparison: Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate is unique due to its cyclododec-1-ene ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

63240-90-4

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

methyl 5-[2-(5-methoxy-5-oxopentyl)cyclododecen-1-yl]pentanoate

InChI

InChI=1S/C24H42O4/c1-27-23(25)19-13-11-17-21-15-9-7-5-3-4-6-8-10-16-22(21)18-12-14-20-24(26)28-2/h3-20H2,1-2H3

InChI Key

KYOWOMIIOWEFNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=C(CCCCCCCCCC1)CCCCC(=O)OC

Origin of Product

United States

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